molecular formula C8H3F4NO B13608831 2-Fluoro-4-isocyanato-1-(trifluoromethyl)benzene

2-Fluoro-4-isocyanato-1-(trifluoromethyl)benzene

Cat. No.: B13608831
M. Wt: 205.11 g/mol
InChI Key: LZQASWKDHGNIHY-UHFFFAOYSA-N
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Description

2-Fluoro-4-isocyanato-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H3F4NO. It is a fluorinated aromatic isocyanate, characterized by the presence of both fluorine and isocyanate functional groups. This compound is used as a reagent in the synthesis of various nitrogen-containing compounds, particularly those with kinase inhibitory activity .

Preparation Methods

The synthesis of 2-Fluoro-4-isocyanato-1-(trifluoromethyl)benzene typically involves the reaction of 2-fluoro-4-nitro-1-(trifluoromethyl)benzene with phosgene. The reaction conditions usually require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through distillation or recrystallization .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

2-Fluoro-4-isocyanato-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines to form ureas and related compounds.

    Addition Reactions: The isocyanate group can participate in addition reactions with alcohols to form carbamates.

The major products formed from these reactions include ureas, carbamates, and other nitrogen-containing compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-isocyanato-1-(trifluoromethyl)benzene involves its reactivity with nucleophiles, leading to the formation of stable covalent bonds. In biological systems, its derivatives can inhibit kinase enzymes by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, which can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar compounds to 2-Fluoro-4-isocyanato-1-(trifluoromethyl)benzene include:

    1-Fluoro-2-isocyanato-4-(trifluoromethyl)benzene: This compound has a similar structure but with the fluorine and isocyanate groups in different positions.

    4-(Trifluoromethyl)phenyl isocyanate: Lacks the fluorine atom but retains the trifluoromethyl and isocyanate groups.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the properties of its derivatives.

Properties

Molecular Formula

C8H3F4NO

Molecular Weight

205.11 g/mol

IUPAC Name

2-fluoro-4-isocyanato-1-(trifluoromethyl)benzene

InChI

InChI=1S/C8H3F4NO/c9-7-3-5(13-4-14)1-2-6(7)8(10,11)12/h1-3H

InChI Key

LZQASWKDHGNIHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=C=O)F)C(F)(F)F

Origin of Product

United States

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